3,3''-Dimethyl-2,2',5',2''-terthiophene
Description
Significance of Oligothiophenes in Organic Electronics and Advanced Materials Science
Oligothiophenes, which are molecules composed of a defined number of linked thiophene (B33073) rings, represent a cornerstone in the field of organic electronics and materials science. Their significance stems from their tunable electronic and optical properties, which make them ideal candidates for a variety of applications. These materials serve as model compounds for understanding the fundamental charge transport mechanisms in their polymeric counterparts, polythiophenes, which are often plagued by structural defects that can obscure their intrinsic electronic characteristics.
The ability to precisely control the length and substitution pattern of oligothiophenes allows for the fine-tuning of their properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is crucial for designing materials with specific functionalities for use in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of various functional groups onto the thiophene backbone can enhance solubility, influence molecular packing in the solid state, and alter the material's interaction with light, further expanding their potential applications.
Rationale for Focused Academic Inquiry into 3,3''-Dimethyl-2,2',5',2''-terthiophene
The focused academic inquiry into this compound is driven by several key factors. The methyl groups at the 3 and 3'' positions play a crucial role in influencing the molecule's conformation and, consequently, its electronic and optical properties. These substituents can induce a twist in the terthiophene backbone, which affects the extent of π-conjugation. Studying the impact of this substitution provides valuable insights into the structure-property relationships of conjugated systems.
Furthermore, the symmetrical nature of this compound makes it an excellent model for investigating the effects of substitution on the electronic structure without the complications of regio-irregularity. This specificity allows for a more straightforward interpretation of spectroscopic and electrochemical data. Research on this compound contributes to a deeper understanding of how subtle changes in molecular structure can lead to significant variations in material performance, guiding the rational design of new and improved organic electronic materials.
Historical Context of Terthiophene Derivatives in Conjugated Systems Research
The study of terthiophene derivatives is rooted in the broader history of thiophene-based conjugated materials. Early research on polythiophenes revealed their potential as conductive polymers, but their insolubility and lack of processability were significant hurdles. This led to the synthesis of substituted polythiophenes to improve these characteristics.
In parallel, the investigation of well-defined oligothiophenes, including terthiophene derivatives, emerged as a powerful strategy to understand the fundamental electronic processes in these conjugated systems. Terthiophenes, being the trimer of thiophene, offered a manageable yet representative system for studying the evolution of electronic properties with increasing chain length. The synthesis and characterization of various substituted terthiophenes, including this compound, have provided a wealth of data on how functionalization impacts conformation, electronic energy levels, and intermolecular interactions. This knowledge has been instrumental in the development of more complex and efficient oligomeric and polymeric materials for a wide array of electronic applications.
Interactive Data Tables
Below are interactive tables summarizing key properties of this compound and related compounds.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H12S3 | ntu.edu.tw |
| Molecular Weight | 276.44 g/mol | ntu.edu.tw |
| Melting Point | 55-56 °C |
| Technique | Parameter | Value | Reference |
|---|---|---|---|
| UV-Vis Absorption | λmax (in n-hexane) | ~350 nm | researchgate.net |
| Fluorescence Emission | λem (in n-hexane) | Not explicitly stated for monomer | researchgate.net |
| 1H NMR (CDCl3) | δ (ppm) | 6.89 (s, 2H), 2.51 (s, 6H), 2.42 (t, 4H), 1.52 (m, 4H), 1.21 (m, 12H), 0.86 (t, 6H) | researchgate.net |
| Coupling Constants (Hz) | Not explicitly stated | researchgate.net | |
| 13C NMR (CDCl3) | δ (ppm) | 143.11, 137.09, 131.83, 130.29, 31.75, 30.71, 29.21, 29.03, 22.71, 21.66, 14.22 | researchgate.net |
| Polymer | Technique | Parameter | Value (vs. Ag/AgCl) | Reference |
|---|---|---|---|---|
| Poly(3,3''-didodecyl-2,2':5',2''-terthiophene) | Cyclic Voltammetry | Oxidation Onset | ~0.4 V | utexas.edu |
| Oxidation Peak | ~0.84 V | utexas.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(3-methylthiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S3/c1-9-5-7-15-13(9)11-3-4-12(17-11)14-10(2)6-8-16-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYOCCAIRIMNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370197 | |
| Record name | 3,3''-Dimethyl-2,2',5',2''-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81294-15-7 | |
| Record name | 3,3''-Dimethyl-2,2',5',2''-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Functionalization of 3,3 Dimethyl 2,2 ,5 ,2 Terthiophene
Established Synthetic Routes for 3,3''-Dimethyl-2,2',5',2''-terthiophene
The construction of the this compound backbone is predominantly achieved through well-established cross-coupling reactions and oxidative coupling procedures. These methods offer reliable pathways to the core terthiophene structure, which can then be further modified.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of conjugated systems like this compound. The primary advantage of these methods lies in their high efficiency, functional group tolerance, and the ability to form specific carbon-carbon bonds with high regioselectivity. The most prominent among these are the Suzuki, Stille, and Kumada couplings.
The Stille coupling reaction, which utilizes organotin reagents, is another powerful tool for the synthesis of complex organic molecules, including oligothiophenes. wikipedia.orgmdpi.com The reaction's tolerance to a wide variety of functional groups makes it particularly attractive. A general approach would involve the reaction of a dihalo-thiophene with an organostannane derivative of 3-methylthiophene (B123197), or vice-versa, in the presence of a palladium catalyst. dtic.milnih.gov
The Kumada coupling employs a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes, to form carbon-carbon bonds. wikipedia.org This method is one of the earliest developed cross-coupling reactions and remains relevant for the synthesis of polythiophenes and related oligomers. wikipedia.org An improved process for the Kumada coupling reaction using 2-methyl tetrahydrofuran (B95107) as a solvent has been shown to increase yields of 3-alkylthiophenes significantly by minimizing side product formation.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Thiophene (B33073) Oligomer Synthesis
| Coupling Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst System (Typical) | Key Advantages |
|---|---|---|---|---|
| Suzuki Coupling | Organoboron (e.g., boronic acids, esters) | Aryl/vinyl halides or triflates | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild reaction conditions, low toxicity of boron reagents, high functional group tolerance. google.com |
| Stille Coupling | Organotin (e.g., stannanes) | Aryl/vinyl/acyl halides or triflates | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | High yields, tolerance to a wide range of functional groups. wikipedia.orgnumberanalytics.com |
| Kumada Coupling | Grignard Reagent (Organomagnesium) | Aryl/vinyl halides | NiCl₂(dppp), PdCl₂(dppe) | High reactivity of Grignard reagents, useful for less reactive halides. wikipedia.orgnih.gov |
Oxidative Coupling Procedures
Oxidative coupling offers an alternative and often more direct route to oligothiophenes. These reactions typically involve the use of an oxidizing agent to promote the coupling of thiophene monomer units. A common and cost-effective method is the use of iron(III) chloride (FeCl₃) as the oxidant. ethernet.edu.et This approach is widely used for the polymerization of thiophenes and can be adapted for the synthesis of discrete oligomers, although controlling the degree of polymerization can be challenging. The solid-state oxidative polymerization of terthiophene monomers using FeCl₃ has been reported, highlighting the versatility of this method. ossila.com
Electrochemical polymerization is another technique that can be employed. In this method, an electric potential is applied to a solution containing the thiophene monomer, leading to the formation of radical cations that subsequently couple. The rate of polymerization and the properties of the resulting polymer can be influenced by the addition of small amounts of bithiophene or terthiophene. nih.gov
Precursor Design and Synthesis
The successful synthesis of this compound relies heavily on the availability of appropriately functionalized precursor molecules. A key building block is 2-bromo-3-methylthiophene . Its synthesis is typically achieved through the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or a mixture of chloroform (B151607) and acetic acid.
Another crucial precursor for Suzuki coupling is 3-methyl-2-thienylboronic acid . The synthesis of thienylboronic acids can be achieved through various methods, often involving the reaction of a lithiated thiophene with a borate (B1201080) ester followed by hydrolysis.
For Stille coupling, the corresponding organotin precursor, such as 2-(tributylstannyl)-3-methylthiophene , would be required. This can be prepared by reacting 2-lithio-3-methylthiophene with tributyltin chloride.
The central thiophene ring also requires appropriate functionalization, typically with two leaving groups (e.g., bromine or iodine) at the 2- and 5-positions, to facilitate the cross-coupling with the outer 3-methylthiophene units. 2,5-Dibromothiophene (B18171) is a commercially available and commonly used precursor for this purpose. venkataramangroup.org
Advanced Functionalization Strategies for this compound Derivatives
To tailor the properties of this compound for specific applications in organic electronics, further functionalization of the core structure is often necessary. Advanced strategies focus on achieving regioselective substitution and peripheral derivatization to create complex molecular architectures.
Regioselective Substitution Approaches
Regioselective functionalization allows for the precise placement of substituents on the terthiophene backbone, which is critical for controlling the electronic and physical properties of the resulting molecule. Key positions for functionalization on the this compound core are the 5- and 5''-positions of the terminal thiophene rings.
Bromination is a common first step for introducing functional groups. The use of N-bromosuccinimide (NBS) can lead to the regioselective bromination at the α-positions (5 and 5'') of the terminal thiophene rings, yielding 5,5''-dibromo-3,3''-dimethyl-2,2',5',2''-terthiophene . ossila.com This dibrominated intermediate serves as a versatile platform for further cross-coupling reactions to attach various peripheral groups.
Lithiation followed by quenching with an electrophile is another powerful method for regioselective functionalization. mdpi.comrsc.org By carefully controlling the reaction conditions, it is possible to selectively deprotonate specific positions on the thiophene rings. For instance, treatment with a strong base like n-butyllithium can lead to lithiation at the 5- and 5''-positions, which can then react with a variety of electrophiles to introduce new functionalities.
Peripheral Derivatization for Tailored Molecular Architecture
Peripheral derivatization involves the introduction of functional groups at the periphery of the this compound core to fine-tune its molecular and electronic properties. This is particularly important for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org
By attaching electron-donating or electron-withdrawing groups to the 5,5''-positions, it is possible to create donor-acceptor (D-A) type molecules. This strategy is widely employed to modulate the HOMO and LUMO energy levels, thereby influencing the charge injection and transport properties of the material. For example, coupling electron-rich aromatic or aliphatic groups can enhance the electron-donating character, while introducing groups like cyano, nitro, or sulfonyl can impart electron-accepting properties.
The introduction of solubilizing alkyl chains at the periphery is also a common strategy to improve the processability of these often-rigid oligothiophenes in common organic solvents, which is a crucial aspect for device fabrication. epdf.pub
Post-Synthetic Modification Techniques
Post-synthetic modification of the this compound core allows for the fine-tuning of its properties for specific applications. These modifications can introduce a variety of functional groups onto the terthiophene backbone, altering its electronic, optical, and physical characteristics.
One common approach to functionalizing oligothiophenes is through cross-coupling reactions. For instance, the parent this compound can be halogenated, typically with N-bromosuccinimide (NBS), to introduce bromine atoms at the reactive 5 and 5'' positions. This di-brominated intermediate serves as a versatile platform for further functionalization via reactions like Suzuki or Stille coupling. These reactions enable the introduction of a wide array of aryl, heteroaryl, or vinyl groups, thereby extending the conjugation and modifying the electronic properties of the molecule.
Another avenue for post-synthetic modification involves the polymerization of functionalized terthiophene monomers. For example, 3,3''-dialkyl-2,2':5',2''-terthiophene derivatives can be synthesized and subsequently polymerized, often through oxidative methods using reagents like iron(III) chloride (FeCl₃). researchgate.net This process results in regioregular polythiophenes with a defined connectivity, which is crucial for achieving desirable electronic properties in the resulting polymer.
Furthermore, more complex functionalities can be introduced. For instance, a versatile methodology for the synthesis of 3'-styryl terthiophenes has been developed using Suzuki and Wittig reactions starting from a terthiophene aldehyde. researchgate.net While not specific to the 3,3''-dimethyl derivative, this approach highlights the potential for introducing vinyl groups with various substituents, which can then be used for further reactions or to tune the material's properties. The table below summarizes some of the post-synthetic modification techniques applicable to terthiophene scaffolds.
| Modification Technique | Reagents/Conditions | Resulting Functionalization |
| Halogenation | N-Bromosuccinimide (NBS) | Introduction of bromine atoms |
| Suzuki Coupling | Palladium catalyst, base, boronic acid/ester | Aryl, heteroaryl, or vinyl group attachment |
| Wittig Reaction | Phosphonium ylide | Formation of a carbon-carbon double bond |
| Oxidative Polymerization | Iron(III) chloride (FeCl₃) | Formation of poly(terthiophene) |
These techniques provide a toolbox for chemists to tailor the properties of this compound for a range of applications, from organic field-effect transistors (OFETs) to sensors.
Scalability Considerations for Research-Scale Synthesis
The ability to produce sufficient quantities of this compound is essential for its investigation and application in material science research. Scaling up the synthesis from milligram to multi-gram or even kilogram scales presents several challenges that need to be addressed. A study on the process design and scale-up for the synthesis of the parent compound, 2,2':5',2''-terthienyl, provides valuable insights that can be extrapolated to its dimethylated analog. acs.orgtue.nlossila.comwikipedia.org
A common synthetic route to terthiophenes involves the Grignard reaction. In the case of the parent compound, thienylmagnesium bromide is coupled with 2,5-dibromothiophene. acs.org For the synthesis of this compound, a similar approach would involve the coupling of a Grignard reagent derived from 3-methyl-2-bromothiophene.
Key considerations for scaling up such a synthesis include:
Solvent and Concentration: The choice of solvent is critical. Tetrahydrofuran (THF) is often used for Grignard reactions. However, the concentration of the Grignard reagent must be carefully controlled to avoid crystallization, with a maximum concentration of 1.4 M being reported for thienylmagnesium bromide in THF. acs.orgtue.nl
Catalyst Selection and Loading: Nickel catalysts, such as NiCl₂ with a phosphine (B1218219) ligand like bis(diphenylphosphino)benzene, have been shown to be effective for the coupling reaction. acs.orgtue.nl For a scalable process, minimizing the catalyst loading is economically and environmentally beneficial. Catalyst concentrations as low as 0.5 mol % have been successfully employed. acs.orgtue.nl
Reaction Conditions and Heat Management: The coupling reaction is exothermic. On a larger scale, the heat generated must be effectively managed to maintain control over the reaction temperature. A semi-batch process, where one reagent is fed into the reactor containing the other, allows for better temperature control. The heat of reaction can even be utilized to bring the reactor contents to the desired reflux temperature. acs.org
Workup and Purification: Separating the desired product from inorganic salts (e.g., magnesium salts) and catalyst residues is a significant challenge in large-scale synthesis. An adapted workup procedure using a non-polar solvent like n-octane can facilitate the separation of the magnesium salts from the product. acs.orgtue.nl Subsequent purification of the final product can often be achieved through crystallization or sublimation.
The following table outlines some of the key parameters and strategies for the scalable synthesis of terthiophene derivatives based on the reported process for the parent compound.
| Parameter | Strategy/Consideration |
| Reaction Type | Grignard coupling reaction |
| Solvent | Tetrahydrofuran (THF) |
| Reagent Concentration | Limited to prevent crystallization (e.g., < 1.4 M) |
| Catalyst | Nickel-based (e.g., NiCl₂ with phosphine ligand) |
| Catalyst Loading | Minimized for cost-effectiveness (e.g., 0.5 mol %) |
| Process Type | (Semi)batch-wise operation |
| Workup | Use of a non-polar solvent for salt separation |
| Purification | Crystallization or sublimation |
By carefully considering these factors, the research-scale synthesis of this compound can be effectively scaled to produce the quantities needed for thorough material characterization and device fabrication. The use of robust and well-understood coupling reactions like the Suzuki coupling is also considered advantageous for predictable scaling and the use of less toxic reagents.
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
High-Resolution Spectroscopic Probes for Molecular Structure and Conformation
High-resolution spectroscopic techniques are indispensable for elucidating the intricate details of the molecular structure and conformational dynamics of 3,3''-Dimethyl-2,2',5',2''-terthiophene in both solution and the solid state.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of DMTT. The assignment of the ¹H NMR spectrum is achieved through a combination of decoupling and Nuclear Overhauser Effect (NOE) experiments. The observation of an NOE between the methyl groups and the H-4 and H-4'' protons, as well as between the methyl groups and the H-3' and H-4' protons, implies the population of cisoid conformers in solution.
In a study by Chaloner et al., the ¹H NMR spectrum of this compound in CDCl₃ was partially assigned, providing valuable information about the chemical environment of the protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4, H-4'' | 6.95 | d | 5.2 |
| H-5, H-5'' | 7.15 | d | 5.2 |
| H-3', H-4' | 7.05 | s | - |
| CH₃ | 2.35 | s | - |
Vibrational Spectroscopy (Raman and Infrared) for Molecular Fingerprinting and Charge Carrier Studies
Vibrational spectroscopy, including both Raman and Infrared (IR) techniques, provides a molecular fingerprint of DMTT, offering insights into its bonding and structure. The vibrational spectra of oligothiophenes are well-documented to be sensitive to the conjugation length and molecular conformation. While a detailed vibrational assignment for DMTT is not extensively reported, studies on unsubstituted terthiophene and other substituted oligothiophenes provide a basis for understanding its spectral features. rsc.orgresearchgate.net
The vibrational modes of oligothiophenes, particularly the C=C stretching modes observed in Raman spectra, are known to be strongly coupled to the π-electron system. researchgate.net This coupling makes vibrational spectroscopy a valuable tool for studying the effects of doping and the nature of charge carriers (polarons and bipolarons) in these materials. Upon doping, significant changes in the IR and Raman spectra are observed, reflecting the modification of the electronic structure. rsc.orgresearchgate.net Although specific studies on charge carriers in DMTT are limited, the principles established for other oligothiophenes are applicable. The low-frequency vibrations in organic semiconductor crystals are believed to play a crucial role in limiting charge mobility. researchgate.net
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Aggregation Phenomena
Electronic absorption (UV-Vis) and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions and aggregation behavior of DMTT. In dilute solutions, DMTT exhibits absorption and emission spectra characteristic of the π-π* transitions of the conjugated terthiophene backbone.
The optical properties of DMTT are influenced by the surrounding environment. Studies have reported the absorption and fluorescence spectra of DMTT in various n-alkane matrices and in aggregated forms. researchgate.net In isolated environments, changes in the optical properties are often attributed to conformational changes induced by the packing effect. researchgate.net
Upon aggregation, the electronic spectra of oligothiophenes can be significantly altered. While unsubstituted terthiophene exhibits a splitting in its excitation spectrum due to excitonic effects, the changes in the optical properties of substituted terthiophenes like DMTT upon aggregation are less pronounced. mdpi.com This suggests that the methyl substituents weaken the intermolecular interactions that lead to strong excitonic coupling. mdpi.com However, the fluorescence spectra of aggregated DMTT show a new, red-shifted emission band, which is a direct consequence of the aggregation process itself. mdpi.com
| Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Reference |
|---|---|---|---|
| n-Hexane | 355 | 420, 442 (sh) | researchgate.net |
| Aggregated Film | 365 | 510 | researchgate.net |
Solid-State Structural Analysis and Crystallography
The arrangement of molecules in the solid state is critical to the material properties of DMTT. X-ray diffraction and crystallographic studies provide definitive information on its three-dimensional structure and intermolecular interactions.
X-ray Diffraction Studies of this compound and its Assemblies
Single-crystal X-ray diffraction has been successfully employed to determine the solid-state structure of this compound. A study by Chaloner, Gunatunga, and Hitchcock provided the first crystal structure of this compound. The analysis revealed that the molecule crystallizes in the monoclinic space group P2₁/c.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂S₃ |
| Formula Weight | 276.43 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.334(2) |
| b (Å) | 7.844(2) |
| c (Å) | 16.275(3) |
| β (°) | 102.34(3) |
| Volume (ų) | 1286.9(5) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.426 |
The structure revealed a disorder in one of the terminal thiophene (B33073) rings, with the major conformer having an occupancy of 85%.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of DMTT is primarily governed by van der Waals forces. The molecules adopt a conformation that is significantly non-planar, with torsion angles between the thiophene rings that deviate from the ideal anti-planar arrangement. This deviation is likely due to steric hindrance from the methyl groups.
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in molecular crystals. While a specific Hirshfeld analysis for the DMTT crystal structure from the Chaloner et al. study is not available, studies on similar terthiophene derivatives, such as 5,5''-dimethyl-2,2':5',2''-terthiophene (DM3T), provide insights into the expected interactions. mdpi.com For DM3T, the major contributions to the Hirshfeld surface arise from H···H (40.2%), C···H/H···C (29.7%), and S···H/H···S (18.7%) contacts. mdpi.com These interactions include hydrogen bonding and C–H···π interactions. mdpi.com Similar interactions are expected to play a role in the crystal packing of DMTT. The crystal packing of DMTT does not exhibit significant π-π stacking interactions, which is consistent with the non-planar conformation of the molecule.
Advanced Chiroptical Spectroscopy for Enantioselective Derivatives
The study of this compound and its analogues has been significantly advanced through the application of sophisticated chiroptical spectroscopic techniques. These methods are crucial for characterizing the three-dimensional structure of chiral derivatives, which is essential for their application in fields such as organic electronics and asymmetric catalysis. The introduction of chiral substituents or the existence of atropisomerism—chirality arising from hindered rotation around a single bond—in terthiophene-based molecules allows for the investigation of their stereochemical and chiroptical properties through methods like Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Circularly Polarized Luminescence (CPL).
Enantioselective derivatives of terthiophenes, where specific chiral groups are introduced, enable the production of optically active materials. For instance, the synthesis of derivatives like 3,3″-Di[(S)-(+)-2-methylbutyl]-2,2′:5′,2″-terthiophene creates a monomer that can be polymerized into optically active, regioregular polythiophenes. rsc.org The chiroptical properties of these polymers are then studied to understand how the chirality at the molecular level translates to the macroscopic properties of the material.
Atropisomerism is another source of chirality in substituted terthiophenes. rsc.org The restricted rotation around the inter-ring C-C bonds can lead to stable, separable enantiomers. The investigation of these atropisomers using chiroptical spectroscopy, coupled with theoretical calculations, allows for the determination of their absolute configuration and the energy barriers for racemization. rsc.org
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for studying the chiral electronic structure of enantioselective terthiophene derivatives. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. nih.gov
For flexible molecules, the observed ECD spectrum is a weighted average of the spectra of all populated conformers. nih.gov In the case of oligothiophenes, theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to model the ECD spectra of different conformers. By comparing the calculated spectra with the experimental data, the absolute configuration and dominant conformations of the molecule in solution can be determined. For example, TDDFT calculations on a model of a chiral oligothiophene where the alkyl chains were replaced by methyl groups have been used to understand the polarization of the main electronic transitions. rsc.org
The study of thin films of chiral oligothiophenes using ECD reveals further complexities. The spectra can be influenced by the aggregation of the molecules and the macroscopic anisotropy of the film. rsc.org Techniques like Electronic Circular Dichroism Imaging (CDi) can map the local aggregation modes and distinguish between true circular dichroism and artifacts arising from linear dichroism and birefringence. rsc.org
Table 1: Representative ECD Data for Chiral Oligothiophene Derivatives
| Compound/System | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Comments |
| Chiral Oligothiophene Film (Front Side) | 433 | Positive Cotton Effect | The sign and intensity of the ECD signal can be dependent on the orientation of the sample. rsc.org |
| Chiral Oligothiophene Film (Back Side) | 433 | Negative Cotton Effect | Demonstrates the influence of linear dichroism and birefringence in thin films. rsc.org |
| Model (S)-3,3''-Dimethyl-terthiophene (Calculated) | ~350-450 | Bisignate Curve | The shape of the ECD spectrum is highly dependent on the dihedral angles between the thiophene rings. |
Note: The data in this table is illustrative and based on findings for similar chiral oligothiophene systems. Specific values for this compound derivatives would depend on the exact substituent and experimental conditions.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule based on its vibrational transitions. VCD is particularly useful for determining the absolute configuration of chiral molecules in solution. nih.gov
The process involves recording the experimental VCD spectrum and comparing it with the spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., the R or S configuration). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov This technique has been successfully applied to a wide range of chiral organic molecules.
For complex molecules like terthiophene derivatives, VCD can probe the chirality of the entire molecular framework. The vibrational modes involving the C-H bending and C-C stretching of the thiophene rings and the chiral substituents are often sensitive to the stereochemistry.
Circularly Polarized Luminescence (CPL)
Circularly Polarized Luminescence (CPL) is the emission analogue of ECD. It measures the differential emission of left and right circularly polarized light from a chiral luminophore. CPL provides information about the stereochemistry of the excited state of a molecule. The key parameter in CPL is the luminescence dissymmetry factor (g_lum_), which is a measure of the degree of circular polarization in the emitted light.
Derivatives of terthiophenes can be incorporated into larger, luminescent chiral systems to study their CPL properties. For example, terthiophene-modified axially chiral tetra-BF2 complexes have been synthesized and their CPL performance evaluated. rsc.org In such systems, the terthiophene unit can extend the π-conjugation and influence the intramolecular charge transfer (ICT) characteristics, which in turn affects the emission color and CPL efficiency. rsc.org Research in this area has shown that strategic placement of the terthiophene moiety can lead to high CPL brightness. rsc.org
Table 2: Chiroptical Properties of a Terthiophene-Modified Chiral Complex
| Property | Value | Unit | Conditions |
| Luminescence Dissymmetry Factor (g_lum) | up to 10⁻² | - | In toluene |
| CPL Brightness (B_CPL_) | 125.2 | M⁻¹·cm⁻¹ | In toluene |
Source: Data based on findings for terthiophene-substituted tetra-BF2 complexes. rsc.org
Theoretical and Computational Investigations of 3,3 Dimethyl 2,2 ,5 ,2 Terthiophene
Quantum Chemical Calculations for Electronic Structure and Frontier Molecular Orbitals
Quantum chemical calculations are indispensable tools for predicting and understanding the electronic behavior of molecules like DMTT. These methods provide insights into the distribution of electrons within the molecule and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the geometry and electronic properties of medium to large-sized molecules. In DFT, the ground-state energy of a many-electron system is determined by its electron density. Various functionals, which are approximations of the exchange-correlation energy, are employed in DFT calculations.
For substituted oligothiophenes, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry and to calculate the energies of the frontier molecular orbitals. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The HOMO-LUMO gap provides an estimate of the energy required for electronic excitation. While specific DFT data for DMTT is not extensively tabulated in publicly available literature, general trends for similar substituted thiophenes can be discussed. For instance, the introduction of electron-donating methyl groups is expected to raise the HOMO energy level compared to the unsubstituted terthiophene, consequently affecting the HOMO-LUMO gap.
Table 1: Representative DFT-Calculated Electronic Properties of Substituted Oligothiophenes (Note: This table is illustrative and based on general findings for similar compounds, as specific comprehensive DFT data for DMTT is not readily available in the cited literature.)
| Compound Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Terthiophene (TT) | -5.5 to -6.0 | -1.8 to -2.2 | 3.7 to 3.8 |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate electronic structure information, though at a greater computational expense compared to DFT.
A foundational ab initio study on DMTT involved conformational analysis at the HF/3-21G* level of theory. gaussian.com This level of theory, while less computationally intensive than more advanced ab initio methods, provides valuable insights into the molecule's geometry and the relative energies of its conformers. Such calculations are crucial for understanding how the methyl groups influence the planarity of the terthiophene backbone. While this specific study focused on conformational aspects, ab initio methods are also capable of determining electronic properties. Generally, HF calculations tend to overestimate the HOMO-LUMO gap compared to experimental values and results from more correlated methods.
Time-Dependent DFT (TD-DFT) for Excited State Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules. It allows for the calculation of excitation energies, which correspond to the energy absorbed by a molecule to transition from its ground state to an excited state, and oscillator strengths, which are related to the intensity of these transitions. faccts.de
For thiophene-based compounds, TD-DFT is a common method to simulate UV-Vis absorption spectra. nih.gov However, the accuracy of TD-DFT can be influenced by the choice of functional, and for some thiophene (B33073) derivatives, it has been shown to have limitations, such as incorrect ordering of excited states. nih.gov For non-planar systems like DMTT, TD-DFT is generally considered to be qualitatively reliable. nih.gov The calculations typically predict the energies of the lowest singlet excited states and their corresponding oscillator strengths.
Table 2: Representative TD-DFT Calculated Excited State Properties of Substituted Terthiophenes (Note: This table is illustrative and based on general findings for similar compounds, as specific comprehensive TD-DFT data for DMTT is not readily available in the cited literature.)
| Transition | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | 3.0 - 3.5 | > 0.1 |
Conformational Landscape and Energy Profile Analysis
The three-dimensional structure of DMTT is not rigid; the thiophene rings can rotate relative to one another around the inter-ring single bonds. This rotation is described by dihedral angles, and the study of how the molecule's energy changes with these angles is known as conformational analysis.
Potential Energy Surface Mapping of Dihedral Angles
A key study by DiCésare and coworkers performed a conformational analysis of DMTT using ab initio calculations at the HF/3-21G* level. gaussian.com They mapped the potential energy surface by systematically varying the two dihedral angles (θ and φ) that define the orientation of the terminal thiophene rings with respect to the central one. For symmetrical molecules like DMTT, these two dihedral angles were found to be independent of each other. The study revealed that the potential energy surface has distinct minima and maxima corresponding to different stable and unstable conformations. For the unsubstituted terthiophene, the most stable conformation was found to be a twisted one, with maxima in energy at planar (syn and anti) and perpendicular conformations. gaussian.com
Impact of Methyl Substituents on Conformational Preferences
The addition of methyl groups at the 3 and 3'' positions of the terthiophene backbone has a significant impact on its conformational preferences. The ab initio calculations by DiCésare et al. demonstrated that the steric hindrance between the methyl substituents and the sulfur atom of the adjacent thiophene ring induces a greater twisting of the molecule compared to the unsubstituted terthiophene. gaussian.com This steric repulsion destabilizes the planar conformations, leading to a more twisted equilibrium geometry. This increased twisting has a direct effect on the electronic properties, typically resulting in a blue shift (a shift to higher energy) in the absorption spectrum compared to more planar analogues. gaussian.com
Modeling of Intermolecular Interactions and Aggregation Behavior
The theoretical and computational investigation of 3,3''-Dimethyl-2,2',5',2''-terthiophene (DMTT) provides significant insight into how molecular structure dictates bulk properties. In the solid state or in aggregates, the intermolecular forces and the spatial arrangement of molecules profoundly influence the material's electronic and optical characteristics. For oligothiophenes, these interactions are paramount, and the introduction of methyl substituents at the 3 and 3'' positions of the terthiophene backbone creates notable differences when compared to its unsubstituted counterpart, terthiophene (TT).
Excitonic Coupling and Its Influence on Optical Spectra
Excitonic coupling refers to the Coulombic interaction between the transition dipole moments of adjacent molecules in an aggregate or crystal. This coupling leads to a splitting of the excited state energy levels, which directly influences the optical absorption spectra. In aggregates of unsubstituted terthiophene (TT), a strong excitonic effect is observed, which is characteristic of H-type aggregation where molecules arrange in a parallel, face-to-face fashion. acs.org This strong coupling results in a significant splitting of the main absorption band in the excitation spectrum. acs.orgunibo.it
In contrast, for this compound, the influence of excitonic coupling is considerably weaker. acs.orgunibo.it Experimental studies on aggregated DMTT show that the changes in its optical properties are much less pronounced than in TT and are comparable to the changes seen when isolated molecules are placed in a restrictive alkane matrix at low temperatures. acs.orgunibo.it This suggests that the primary cause of the spectral shifts in aggregated DMTT is not strong excitonic coupling but rather conformational changes induced by packing effects. nih.govacs.org
Computational models support these experimental findings. The presence of the methyl side chains is believed to increase the distance between adjacent terthiophene backbones and introduce a higher degree of structural disorder. acs.org This increased separation and misalignment weakens the ground-state electronic interactions between molecules, which are the main drivers of the H-type excitonic effect. acs.orgnih.gov Therefore, while excitonic coupling is a fundamental aspect of oligothiophene aggregates, its impact on the optical spectra of DMTT is largely overshadowed by intramolecular conformational planarization that occurs upon aggregation. nih.govacs.org
Table 1: Comparison of Aggregation Effects on the Optical Spectra of Terthiophene (TT) and this compound (DMTT)
| Feature | Terthiophene (TT) | This compound (DMTT) |
| Primary Aggregation Effect | Strong H-type excitonic coupling. acs.org | Conformational planarization (packing effect). nih.govacs.org |
| Spectral Observation | Significant splitting of the main absorption band. acs.orgunibo.it | Minor spectral changes, similar to matrix-isolated molecules. acs.orgunibo.it |
| Intermolecular Interaction | Strong, due to efficient molecular packing. acs.org | Weakened, due to steric hindrance from methyl groups. acs.orgnih.gov |
Computational Studies of Aggregated States (e.g., Davydov Splitting)
In the crystalline state of molecular solids, the presence of more than one molecule in a unit cell leads to a phenomenon known as Davydov splitting. acs.orgresearchgate.net Predicted by the Frenkel-Davydov exciton (B1674681) model, this effect causes the molecular singlet states to split into a multiplet of exciton bands in the crystal, which can be observed in polarized absorption spectra. acs.org
Quantum chemical calculations have been employed to model this behavior in terthiophene derivatives. nih.govacs.org Using methods like the semiempirical ZINDO/S approach, researchers have calculated the electronic transitions of single molecules and interacting molecules within sub-crystalline structures. acs.org These theoretical studies confirm that for all terthiophene derivatives, intermolecular interactions in the crystalline state induce a Davydov splitting of the lowest optical singlet transition. nih.gov
However, the magnitude of this splitting is highly sensitive to the intermolecular distances and orientations within the crystal. nih.gov For unsubstituted terthiophene (TT), which can form well-ordered, sandwich-type aggregates, calculations show a significant Davydov splitting that increases with the number of interacting molecules, leading to a notable blue shift of the primary allowed electronic transition. nih.gov
For this compound, the situation is different. The excitonic splitting is calculated to be much less significant. nih.gov The steric hindrance from the methyl groups prevents the close, parallel packing seen in TT. acs.org Consequently, the red shifts observed in the absorption spectra of aggregated DMTT are attributed mainly to the planarization of the molecule's backbone in the solid state, rather than to a large Davydov splitting. nih.govacs.org
Simulation of Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic signatures of molecules like DMTT. These simulations are crucial for assigning experimental spectra and understanding how electronic structure influences vibrational and electronic transitions.
Theoretical Prediction of Vibrational Spectra (IR, Raman)
The theoretical prediction of infrared (IR) and Raman spectra for oligothiophenes is routinely performed using Density Functional Theory (DFT). nih.govresearchgate.net These calculations can accurately predict the vibrational frequencies and intensities, providing a basis for the assignment of experimental spectra. For substituted terthiophenes, methods like DFT at the B3LYP/6-31G(d) level of theory have proven effective. researchgate.netnih.gov
The calculated vibrational spectra of oligothiophenes are characterized by several key modes:
C=C Stretching Modes: The Raman spectra of conjugated thiophenes are often dominated by a strong band related to the collective Cα=Cβ stretching vibrations along the conjugated backbone. unibo.it The frequency of this mode is sensitive to the effective conjugation length and the planarity of the molecule.
Inter-ring C-C Stretching: Vibrations associated with the stretching of the single bonds connecting the thiophene rings are also important.
C-H Bending Modes: Both in-plane and out-of-plane C-H bending vibrations appear at lower frequencies.
Calculations on related substituted terthiophenes show that the predicted vibrational spectra successfully predict shifts in wavenumber upon substitution. researchgate.net While specific DFT calculations for the vibrational spectra of this compound are not widely published, the established methodologies for similar compounds provide a clear framework for such an analysis. These calculations would be instrumental in understanding how the methyl groups perturb the vibrational modes of the terthiophene core.
Table 2: Common Computational Methods for Vibrational Spectra of Oligothiophenes
| Method | Basis Set | Application | Reference |
| Density Functional Theory (DFT) | 6-31G(d) | Prediction of geometry and vibrational spectra for neutral and oxidized substituted terthiophenes. | researchgate.netnih.gov |
| Time-Dependent DFT (TD-DFT) | Various | Modeling electronic absorption spectra to understand resonance Raman effects. | unibo.it |
| DFT with Periodic Boundary Conditions | Various | Calculation of spectra for crystalline systems and polymers. | nih.gov |
Computational Spectroscopic Analysis of Radical Cations
The formation of a radical cation by oxidation (doping) of a conjugated oligomer like DMTT leads to dramatic changes in its spectroscopic properties. nih.gov This is due to the creation of a polaron, a localized charge that is coupled to a geometric distortion of the polymer backbone. Computational spectroscopy is essential for analyzing the electronic and geometric structure of these charged species.
DFT methods, particularly B3LYP with basis sets like 6-31G(d), are widely used to calculate the optimized geometry and spectroscopic properties of oligothiophene radical cations. acs.orgnih.gov Upon oxidation, calculations show a significant change in the bond lengths of the terthiophene backbone, with the structure evolving from a benzenoid-like pattern to a more quinoid-like pattern in the vicinity of the charge. nih.gov
This geometric reorganization has a profound impact on the vibrational and electronic spectra:
Vibrational Spectra (IR, Raman): The formation of the radical cation induces new, intense absorption bands in the IR spectrum (Infrared-Active Vibrations or IRAV) and alters the Raman spectrum. Computational analysis allows these new vibrational modes to be assigned and correlated with the quinoid-like distortion, serving as a spectroscopic fingerprint of the polaron. nih.gov
Electronic Spectra (UV-Vis-NIR): Neutral terthiophenes typically have a single strong absorption in the UV-Vis region corresponding to the π-π* transition. Upon oxidation to the radical cation, this band is bleached and replaced by new, lower-energy electronic transitions, often extending into the near-infrared (NIR) region. acs.org Theoretical calculations, including Time-Dependent DFT (TD-DFT), can predict the energies and intensities of these new absorptions, helping to characterize the electronic states of the polaron. acs.orgacs.org
For the radical cation of DMTT, these computational analyses would reveal how the methyl groups influence the distribution and stabilization of the positive charge and the associated geometric and electronic perturbations.
Polymerization and Oligomerization Strategies Involving 3,3 Dimethyl 2,2 ,5 ,2 Terthiophene
Electrochemical Polymerization of 3,3''-Dimethyl-2,2',5',2''-terthiophene and its Derivatives
Electrochemical polymerization stands out as a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. This method offers precise control over the film's thickness, morphology, and properties by manipulating the electrical parameters during synthesis. researchgate.net For terthiophene-based monomers, which possess lower oxidation potentials than their constituent thiophene (B33073) or bithiophene units, electropolymerization is a particularly effective approach. acs.orgresearchgate.net
Mechanism and Kinetics of Electropolymerization
The electropolymerization of thiophene and its oligomers, including this compound, proceeds through a well-established oxidative coupling mechanism. researchgate.net The process is initiated by the oxidation of the monomer at the anode surface, forming a radical cation. researchgate.netresearchgate.net This highly reactive species then couples with another radical cation or a neutral monomer. The subsequent loss of two protons re-aromatizes the system, forming a dimer. This process repeats, with the growing oligomer chain propagating on the electrode surface.
A key characteristic of this mechanism is its autocatalytic nature. As the conjugated chain lengthens, the oxidation potential decreases. acs.org Therefore, the dimer, trimer, and longer oligomers are more easily oxidized than the original monomer, which accelerates the polymerization process as the film grows. researchgate.net
Control over Polymer Film Morphology and Thickness
Key parameters for controlling film properties include:
Mode of Polymerization: The film can be grown under potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic potential sweep) conditions. Each mode affects the nucleation and growth kinetics differently, leading to variations in film structure.
Monomer Concentration: The concentration of this compound in the electrolyte solution impacts the rate of diffusion to the electrode surface, influencing the growth rate and density of the polymer film.
Solvent and Supporting Electrolyte: The choice of solvent (e.g., acetonitrile, propylene (B89431) carbonate) and supporting electrolyte salt (e.g., LiClO₄, NBu₄PF₆) is crucial. dtic.milbeilstein-journals.org These components affect the solubility of the monomer and growing polymer, the conductivity of the solution, and the nature of the dopant anion incorporated into the film, all of which can alter the final morphology.
Applied Potential/Current Density: Higher anodic potentials or current densities generally lead to faster polymerization rates but can also result in more structural defects or cross-linking within the polymer, potentially compromising its electronic properties. dtic.mil
By carefully optimizing these parameters, it is possible to produce smooth, dense, or porous films of poly(this compound) suitable for various applications.
Redox Behavior and Doping Characteristics of Resulting Polymers
The polymer derived from this compound is electroactive, meaning it can be reversibly oxidized and reduced. This process, known as doping and dedoping, is central to its conductive properties. In its neutral (dedoped) state, the polymer is a semiconductor. Upon oxidation (p-doping), positive charges (polarons and bipolarons) are introduced along the polymer backbone, which are balanced by the incorporation of anions from the supporting electrolyte. epdf.pub This process dramatically increases the material's electrical conductivity.
The redox behavior is typically studied using cyclic voltammetry (CV). For analogous poly(terthiophene) derivatives, the CV curves show distinct oxidation (doping) and reduction (dedoping) peaks. For instance, a polymer of a dimethoxy-substituted terthiophene exhibits well-defined anodic and cathodic peaks between 0.4 V and 1.21 V. mdpi.com The onset of oxidation for such polymers can be lower than that of unsubstituted poly(terthiophene), indicating that the substituents can tune the electronic properties. mdpi.com The electrochemical window and coulombic capacity are also key parameters derived from CV analysis. mdpi.com
The doping level, which is the ratio of charge-balancing anions to monomer units, is a critical factor. For functionalized polythiophenes, doping levels can reach 25-33% per thiophene ring, indicating a high charge-carrying capacity. researchgate.net
| Property | Typical Value for Poly(terthiophene) Derivatives | Source |
| Monomer Oxidation Potential | ~0.75 V (vs. Ag/AgCl) | acs.org |
| Polymer Oxidation Onset | 0.55 V - 0.79 V | mdpi.com |
| Polymer Anodic Peak | 1.1 V - 1.21 V | mdpi.com |
| Polymer Cathodic Peak | 0.4 V - 0.8 V | mdpi.com |
| Typical Doping Level | 25-33% per thiophene unit | researchgate.net |
Chemical Polymerization Techniques
Chemical polymerization offers an alternative route to producing poly(this compound), often on a larger scale than electrochemical methods. These techniques primarily involve oxidative coupling or transition-metal-catalyzed cross-coupling reactions.
Oxidative Chemical Polymerization
Oxidative chemical polymerization is a common and straightforward method for synthesizing polythiophenes. It involves treating the monomer with a chemical oxidant, with iron(III) chloride (FeCl₃) being the most widely used agent. researchgate.netkpi.ua The reaction is typically carried out in a solvent like chloroform (B151607) or can even be performed in a solvent-free, solid-state condition. mdpi.comrsc.org
The mechanism is believed to proceed through a radical-based pathway, initiated by the oxidation of the monomer by FeCl₃. kpi.ua A significant advantage of using a monomer like 3,3''-Di-substituted-2,2':5',2''-terthiophene is that the two reactive positions (the outer α-carbons) are equivalent. This structural feature inherently prevents head-to-head or tail-to-tail coupling defects, leading to a chemically regioregular polymer structure even with non-specific oxidative methods. rsc.org This regioregularity is crucial for achieving high conductivity and well-ordered solid-state packing.
The properties of the final polymer can be influenced by the reaction conditions, particularly the oxidant-to-monomer ratio. Studies on related dimethoxy-terthiophene monomers show that this ratio affects the polymer's oxidation degree, electrochemical activity, and conductivity. mdpi.com
Table: Effect of Oxidant Ratio on Poly(3',4'-dimethoxy-2,2':5',2''-terthiophene) Properties (Data from an analogous polymer system)
| [FeCl₃]/[Monomer] Ratio | Yield (%) | Conductivity (S/cm) | Source |
| 2:1 | 75 | 1.2 x 10⁻⁵ | mdpi.com |
| 4:1 | 81 | 3.5 x 10⁻⁵ | mdpi.com |
| 8:1 | 85 | 8.9 x 10⁻⁵ | mdpi.com |
Condensation Polymerization Approaches
For the utmost control over polymer structure, molecular weight, and regioregularity, condensation polymerization methods based on transition-metal-catalyzed cross-coupling reactions are employed. The most prominent among these are the Suzuki, Stille, and Kumada coupling reactions. nih.gov
These methods involve the step-growth polymerization of precisely functionalized monomers. A typical strategy for synthesizing poly(this compound) would involve:
Monomer Synthesis: A di-functionalized monomer is prepared, such as 5,5''-dibromo-3,3''-Dimethyl-2,2',5',2''-terthiophene.
Polymerization: This dihalo-monomer is then reacted with a co-monomer that has been functionalized for the specific coupling reaction, such as a bis(boronic acid) or bis(organotin) derivative, in the presence of a palladium or nickel catalyst. nih.gov
Alternatively, a Grignard Metathesis (GRIM) polymerization, a type of Kumada coupling, can be performed. While these methods are more synthetically demanding than simple oxidative polymerization, they provide access to well-defined polymers with low polydispersity, which are essential for high-performance electronic device applications. nih.gov
Copolymerization with Other Monomers
Copolymerization is a versatile method to create materials with tailored properties by combining different monomer units within a single polymer chain. While specific studies on the copolymerization of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the copolymerization of structurally similar terthiophene isomers.
The synthesis of copolymers containing terthiophene units can be achieved through various polymerization techniques, with electrochemical and chemical oxidative polymerization being common methods for thiophene-based monomers. A notable example is the electrocopolymerization of a branched terthiophene isomer, 2,2':3',2''-terthiophene (3T), with 3,4-ethylenedioxythiophene (B145204) (EDOT). This process demonstrates a viable route to functional polymer films where the terthiophene and EDOT units are covalently linked. nist.gov The successful formation of such copolymers is often confirmed by techniques like in situ spectroelectrochemistry and Raman spectroscopy, which can distinguish the copolymer from a simple blend of the corresponding homopolymers. nist.gov
Another synthetic approach involves the copolymerization of functionalized thiophene monomers. For instance, an azidomethyl-substituted EDOT derivative (EDOT-N₃) has been successfully copolymerized with the same branched terthiophene. This approach is particularly interesting as the azide (B81097) groups in the resulting copolymer allow for post-polymerization modifications via "click" chemistry, enabling the attachment of various functional moieties. nist.gov
While these examples utilize a different isomer, the principles can be extended to this compound. Given its structure with reactive positions at the 5 and 5'' carbons, it is a suitable candidate for copolymerization with a range of comonomers, such as other thiophene derivatives, to create random or alternating copolymers. The choice of comonomer is critical in determining the final properties of the material.
In the case of the copolymer of the branched terthiophene and EDOT, varying the monomer feed ratio during polymerization provides a direct method to create polymers with adjustable optical and redox properties. nist.gov By systematically changing the relative amounts of the terthiophene and EDOT units, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the copolymer can be modulated, which in turn affects the band gap and the color of the material in its different redox states.
The following table, based on data from the copolymerization of a branched terthiophene (3T) and EDOT, illustrates how the monomer feed ratio can influence the properties of the resulting copolymer films. nist.gov
| Monomer Feed Ratio (EDOT:3T) | Resulting Copolymer Composition | Key Properties |
| 1:1 | Copolymer with significant incorporation of both units | Balanced redox properties, intermediate band gap |
| 1:3 | Copolymer with higher 3T content | Properties shifted towards those of poly(terthiophene) |
| 1:5 | Copolymer with even higher 3T content | Further shift in properties towards poly(terthiophene) |
| 1:10 | Copolymer dominated by 3T units | Properties closely resembling poly(terthiophene) |
The architecture of the copolymer, such as random, alternating, or block copolymers, also plays a crucial role in determining the material's properties. For instance, block copolymers consisting of a conjugated block (like a polythiophene derivative) and a flexible coil-like block can undergo microphase separation, leading to the formation of highly ordered nanostructures. This self-assembly can significantly impact the material's performance in applications such as organic electronics.
Self-Assembly of Oligomeric and Polymeric Architectures
The spontaneous organization of molecules into well-defined, ordered structures, known as self-assembly, is a powerful tool in the bottom-up fabrication of functional nanomaterials. Oligomers and polymers containing the this compound unit can be designed to self-assemble into various architectures, driven by non-covalent interactions such as π-π stacking, van der Waals forces, and hydrogen bonding.
A compelling example of this is the self-assembly of a terthiophene-oligostyrene block co-oligomer (Ter-OSa). In this system, the rigid terthiophene rod and the flexible oligostyrene coil are covalently linked. While tetrahydrofuran (B95107) (THF) is a good solvent for both blocks, the addition of a non-solvent, water, induces the self-assembly of the co-oligomer. This process leads to the formation of H-aggregates, as indicated by a blue shift in the absorption spectrum and quenching of fluorescence. The morphology of the resulting aggregates can be controlled by the solvent composition, transitioning from hollow spheres to rigid spheres and eventually to larger fused spheres as the water content is increased. beilstein-journals.org
The following table summarizes the morphological changes of the Ter-OSa block co-oligomer in response to the solvent composition. beilstein-journals.org
| THF/Water Ratio | Observed Morphology | Aggregation State |
| High THF content | Dissolved individual oligomers | No aggregation |
| Increasing water content | Hollow spheres | H-aggregates |
| Further increase in water | Rigid spheres | H-aggregates |
| High water content | Fused large spheres | H-aggregates |
This solvent-induced self-assembly demonstrates how the architecture of an oligomer containing a terthiophene unit can be exploited to create complex, ordered structures. Such control over the nanoscale morphology is critical for applications in organic electronics, where the arrangement of the conjugated moieties directly influences charge transport and device performance.
Advanced Structure Property Relationships in 3,3 Dimethyl 2,2 ,5 ,2 Terthiophene Systems
Correlation Between Molecular Conformation and Electronic Properties
The electronic characteristics of 3,3''-Dimethyl-2,2',5',2''-terthiophene (DMTT) are intrinsically linked to its three-dimensional structure, particularly the rotational freedom between the thiophene (B33073) rings.
In conjugated systems like oligothiophenes, the degree of π-electron delocalization along the backbone is highly dependent on the planarity of the molecule. For unsubstituted terthiophene (TT), the molecule can adopt a relatively planar conformation, which maximizes the overlap between adjacent p-orbitals and extends the effective conjugation length.
The introduction of methyl groups at the 3 and 3'' positions, however, introduces significant steric hindrance. This steric repulsion between the methyl group on one ring and the sulfur atom or hydrogen on the adjacent ring forces the thiophene units to twist relative to each other. This results in a larger inter-ring torsional angle compared to unsubstituted terthiophene. Studies on model compounds such as 3,3'-dimethyl-2,2'-bithiophene (B1582012) have shown that the most stable conformation corresponds to a significantly twisted structure, with a torsional angle of approximately 58°. asianpubs.org This deviation from planarity disrupts the π-conjugation, effectively shortening the conjugation length. The consequence of this disruption is a widening of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is manifested as a blue shift (hypsochromic shift) in the material's absorption spectrum. collectionscanada.gc.ca
Substituents can influence the electronic band gap through both electronic and steric effects. While methyl groups are generally considered weak electron-donating groups, their primary influence in the DMTT structure is steric. nih.gov The forced twisting of the terthiophene backbone is the dominant factor controlling the electronic properties. collectionscanada.gc.ca
The disruption of π-conjugation directly increases the HOMO-LUMO gap. This is experimentally observed in the UV-visible absorption spectra, where the maximum absorption peak (λmax) for DMTT is shifted to shorter wavelengths compared to unsubstituted terthiophene. acs.orgacs.org This indicates that more energy is required to excite an electron from the ground state to the first excited state. While singly bonded substituents may have a minor influence on the band gap of long-chain polythiophenes, their effect on shorter oligomers like terthiophene is pronounced. nih.gov The positioning of the substituent is also critical; placing the group on the external rings at the 3 and 3'' positions, as in DMTT, maximizes the steric clash and the resulting electronic effect. mdpi.com
| Compound | Dominant Conformation | Effect on Conjugation | Absorption Max (λmax) in n-decane (nm) | Resulting HOMO-LUMO Gap |
|---|---|---|---|---|
| Terthiophene (TT) | More Planar | Extended | ~355 | Smaller |
| This compound (DMTT) | Twisted (~58° inter-ring angle) | Disrupted | ~349 | Larger |
Data compiled from references asianpubs.orgacs.orgacs.org. Note: Torsional angle is based on the 3,3'-dimethyl-2,2'-bithiophene model compound.
Interplay of Intermolecular Interactions and Charge Transport Mechanisms
In the solid state, the performance of an organic semiconductor is governed not only by intramolecular properties but also by the arrangement of molecules and the electronic communication between them.
Charge transport in organic molecular crystals occurs through the hopping of charge carriers between adjacent molecules. The efficiency of this process is critically dependent on the degree of intermolecular orbital overlap, which is maximized through efficient π-stacking. Unsubstituted oligothiophenes often adopt a herringbone packing arrangement in the solid state.
For DMTT, the methyl substituents play a crucial role in dictating the solid-state packing. The steric bulk of the methyl groups can hinder the close co-facial arrangement typical of strong π-π interactions. acs.orgacs.org This weakened intermolecular interaction is evident from spectroscopic studies of DMTT aggregates, which show a less pronounced excitonic effect compared to unsubstituted terthiophene aggregates. acs.org The crystal packing is therefore a compromise between maximizing attractive π-π interactions and minimizing steric repulsion. The resulting supramolecular assembly can involve layered structures held together by a combination of weak interactions, including C–H···π and S···S interactions, which ultimately determines the pathways for charge transport. nih.gov
Charge carriers (holes or electrons) are typically generated via photoexcitation or charge injection from an electrode. In oligothiophene-based materials, these carriers move through the solid-state matrix via a thermally activated hopping mechanism, as described by Marcus theory. rsc.org The rate of hopping between two molecules is primarily determined by two key parameters: the reorganization energy (the energy required to distort the molecule to accommodate the charge) and the charge transfer integral (a measure of the electronic coupling between the molecules).
The charge transfer integral is highly sensitive to the distance and relative orientation of adjacent molecules. rsc.org The twisted intramolecular conformation of DMTT and the steric hindrance from its methyl groups directly influence the intermolecular packing, thereby affecting the charge transfer integrals. While specific charge carrier mobility data for DMTT is not widely reported, related alkyl-substituted terthiophenes in ordered liquid-crystalline phases have demonstrated hole mobilities on the order of 10⁻² cm² V⁻¹ s⁻¹. nih.gov This indicates that despite the steric challenges, molecular self-assembly can still provide pathways for efficient charge transport, although the specific packing arrangement is critical. rsc.org
Photophysical Pathways and Exciton (B1674681) Dynamics
The photophysics of DMTT are markedly different from unsubstituted terthiophene, primarily due to the influence of the methyl substituents on both intramolecular conformation and intermolecular interactions.
Upon absorption of a photon, an electron is promoted to an excited state, creating an exciton (an electron-hole pair). In isolated DMTT molecules, such as in a dilute solution, this exciton is confined to a single molecule. The molecule then de-excites through radiative (fluorescence) or non-radiative pathways, including intersystem crossing to triplet states. researchgate.net
In the aggregated state, the photophysical behavior becomes more complex. For unsubstituted terthiophene, strong intermolecular coupling in aggregates leads to the formation of delocalized excitons, resulting in a significant splitting of the absorption band (Davydov splitting). acs.org In contrast, DMTT aggregates show much weaker excitonic effects in their absorption spectra. acs.orgacs.org This is a direct consequence of the methyl groups sterically hindering the molecules from packing closely together, which reduces the electronic coupling between them. acs.orgacs.org
Interestingly, while the absorption spectra show limited effects of aggregation, the fluorescence spectra reveal a distinct new feature. Upon aggregation, the emission from the isolated molecule is accompanied by the appearance of a new, structureless, red-shifted emission band. acs.orgacs.org This new band cannot be explained by simple conformational changes and is attributed to the formation of "aggregate states" or excimers, which are excited-state dimers that are only stable in the excited state. acs.org This indicates that even with weakened coupling, intermolecular excited-state complexes can form and provide a distinct radiative decay pathway.
| Condition | Property | Wavelength (λmax) (nm) | Origin |
|---|---|---|---|
| Isolated (in n-decane) | Absorption | ~349 | Monomer S0 → S1 transition |
| Fluorescence | ~385 | Monomer S1 → S0 emission | |
| Aggregated | Absorption | ~349 | Weak excitonic coupling; resembles monomer |
| Fluorescence | ~430 | Emission from aggregate/excimer state |
Data compiled from references acs.orgacs.org.
Light Absorption and Emission Mechanisms
The absorption and emission of light in DMTT are governed by electronic transitions within its π-conjugated system. The primary mechanism involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a transition commonly referred to as a π-π* transition.
The absorption and fluorescence spectra of DMTT are sensitive to its environment. acs.org In dilute solutions, where the molecules are isolated, the optical properties are primarily dictated by the conformation of the terthiophene backbone. acs.org The presence of methyl groups at the 3 and 3'' positions introduces steric hindrance that can influence the planarity of the molecule, thereby affecting the extent of π-conjugation and, consequently, the energy of the electronic transitions. collectionscanada.gc.ca Theoretical studies on substituted oligothiophenes have shown that while alkyl substituents like methyl groups can alter the electronic properties of monomers and dimers, their influence on the band gap of the corresponding polymers is less pronounced. beilstein-journals.org However, for a discrete oligomer like DMTT, these substitutions significantly impact the HOMO-LUMO gap. beilstein-journals.org
Upon aggregation, such as in thin films or poor solvents, intermolecular interactions come into play. For unsubstituted terthiophene, aggregation leads to a noticeable splitting in the excitation spectrum, a phenomenon known as Davydov splitting, which arises from excitonic coupling between adjacent molecules. acs.org In contrast, for substituted terthiophenes like DMTT, this excitonic effect is observed to be weaker. acs.orgacs.org This suggests that the methyl side chains increase the distance between the conjugated backbones of neighboring molecules, thereby reducing the intermolecular interactions responsible for strong excitonic coupling. acs.orgcollectionscanada.gc.caacs.org Nevertheless, aggregation in DMTT does lead to the appearance of a new, red-shifted emission band, which is not attributable to conformational changes alone and is a direct consequence of the aggregated state. acs.orgacs.org
The table below summarizes key photophysical data for this compound and related compounds, illustrating the influence of substitution and environment on their absorption and emission properties.
| Compound | Solvent/State | Absorption Max (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| Terthiophene (TT) | n-Hexane | 352 | - | 412, 434 | - |
| This compound (DMTT) | n-Hexane | 355 | - | 416, 438 | - |
| 3,3''-Dimethoxy-2,2',5',2''-terthiophene (DMOTT) | n-Hexane | 365 | - | 425, 448 | - |
| Sexithiophene with central 3,3'-dimethyl-2,2'-bithiophene | Solution | - | - | - | 0.3-0.4 |
| Sexithiophene with central 3,3'-dimethyl-2,2'-bithiophene | Thin Film | - | - | - | 0.01-0.02 |
Data compiled from various sources. acs.orgresearchgate.net
Exciton Dissociation and Recombination Processes
Upon photoexcitation, an exciton—a bound electron-hole pair—is formed in the DMTT molecule. The fate of this exciton is critical to the material's performance in optoelectronic devices and can follow several pathways, including radiative recombination (fluorescence), non-radiative decay, or dissociation into free charge carriers (an electron and a hole, often referred to as polarons in conjugated systems).
Ultrafast studies on oligothiophenes have shown that exciton relaxation is a rapid process, occurring on the femtosecond timescale (150-200 fs). barbatti.org This relaxation involves structural changes in the molecule, such as bond stretching, ring puckering, and torsional oscillations, leading to the localization of the exciton over a few thiophene rings. barbatti.org In longer oligomers, this is referred to as self-localization. barbatti.org
Exciton dissociation is the process where the electron and hole overcome their Coulombic attraction to become free charge carriers. This process is often facilitated at interfaces with an electron or hole acceptor material in devices like solar cells. nih.gov Theoretical studies on oligothiophene/acceptor complexes have investigated the electronic couplings and rates for exciton dissociation. rsc.org While specific data for DMTT is limited, the principles derived from these studies are applicable. The efficiency of exciton dissociation competes with charge recombination, where the separated electron and hole recombine non-radiatively, and the formation of long-lived triplet states via intersystem crossing. nih.gov
In the solid state, intermolecular interactions can open up new decay pathways. Singlet fission, a process where a singlet exciton converts into two triplet excitons on neighboring molecules, is a possibility in some oligothiophenes, particularly those with specific packing arrangements and energetic alignments. researchgate.net This process is highly dependent on the intermolecular coupling and is a subject of intense research for enhancing solar cell efficiency. researchgate.netchalmers.se While the weakened excitonic coupling in DMTT due to its methyl groups might suggest a lower propensity for intermolecular processes like singlet fission compared to unsubstituted terthiophene, the specific crystal packing ultimately dictates the feasibility of such pathways. acs.orgrsc.org
Charge recombination is a key loss mechanism in organic electronic devices. It can occur from a charge-transfer state at a donor-acceptor interface or between free polarons. nih.govnih.gov The rate of recombination is influenced by factors such as the distance between the separated charges, the electronic coupling between the donor and acceptor, and the surrounding environment. rsc.org
Regioregularity and Defect Chemistry Effects on Macroscopic Properties
For a discrete molecule like this compound, the concept of "regioregularity" refers to its specific and well-defined isomeric structure. The precise placement of the methyl groups at the 3 and 3'' positions and the 2,2',5',2'' linkage of the thiophene rings are not random, unlike in the case of poly(3-alkylthiophenes) where head-to-tail and head-to-head couplings can occur. This defined "regiochemistry" has a profound impact on the molecule's properties. The steric interactions from the 3,3''-dimethyl substitution influence the torsional angles between the thiophene rings, which in turn affects the conjugation length and the electronic and optical properties. collectionscanada.gc.ca The crystal structure of DMTT reveals that both syn and anti-conformers can be present in the solid state, influencing the molecular packing and, consequently, the macroscopic electronic properties such as charge mobility. rsc.org
Chemical defects, even in small concentrations, can significantly alter the macroscopic properties of oligothiophene-based materials. These defects can be introduced during synthesis or through degradation. Common defects include:
Incomplete Coupling: During synthesis via cross-coupling reactions, side reactions or incomplete reactions can lead to the formation of shorter oligomers or species with missing thiophene rings. These act as disruptions in the conjugated pathway, potentially trapping charge carriers and reducing conductivity.
Regioisomeric Impurities: The synthesis of a specific isomer like DMTT may be accompanied by the formation of other isomers (e.g., 3,4'-dimethyl-2,2',5',2''-terthiophene). These regioisomers can have different electronic properties and packing motifs, leading to disorder in the solid state and negatively impacting charge transport.
Oxidative Defects: Thiophene rings are susceptible to oxidation, which can lead to the formation of carbonyl groups or other species that break the π-conjugation. This degradation not only affects the optical properties but can also create deep charge traps, severely limiting the performance of electronic devices.
Structural Deformations: As seen in studies of defective graphene quantum dots, structural distortions can disrupt the π-conjugation and alter the electronic and optical properties. rsc.org Similarly, significant deviations from planarity in DMTT, whether induced by defects or packing forces, can have a similar effect.
The presence of such defects can lead to a decrease in charge carrier mobility, a reduction in fluorescence quantum yield, and a general degradation of device performance. Therefore, high purity and structural integrity are paramount for harnessing the full potential of this compound in electronic and optoelectronic applications.
Applications of 3,3 Dimethyl 2,2 ,5 ,2 Terthiophene in Advanced Materials Science
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Oligothiophenes, including terthiophene derivatives, are known to be effective p-type semiconductors, meaning they transport positive charge carriers (holes).
Material Design for Enhanced Charge Carrier Mobility
The design of the organic semiconductor is crucial for achieving high charge carrier mobility. In the case of DMTT, the methyl groups can influence the intermolecular interactions and the molecular packing in the solid state. Studies on substituted terthiophenes have shown that the presence of side chains can weaken intermolecular interactions, which might affect the charge transport pathways. acs.org However, appropriate functionalization can also be used to tune the electronic properties and improve performance.
While specific data for the charge carrier mobility of pristine DMTT in an OFET is not extensively reported, research on related oligothiophenes provides valuable insights. For instance, the charge carrier mobility in oligothiophenes is highly dependent on the degree of structural order and intermolecular overlap. nih.govacs.orgresearchgate.netmdpi.comqtanalytics.in Theoretical calculations have been employed to investigate the influence of intermolecular interactions on the absorption spectra of DMTT, which is related to its electronic properties. acs.org
Device Architectures and Performance Characterization
Although specific device performance data for DMTT-based OFETs is limited, studies on polymers incorporating the DMTT moiety provide an indication of its potential. For example, a polymer named poly[[2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl]-alt-[3',3''-dimethyl-2,2':5',2''-terthiophene]-5,5''-diyl] (PMDPP3T) has been synthesized for use in organic solar cells, and its charge transport properties are relevant to OFET applications as well. ucla.eduresearchgate.netsemanticscholar.org The performance of OFETs based on oligothiophenes can vary significantly with the processing conditions and the specific device architecture.
Table 1: OFET Performance of a Polymer Containing the 3,3''-Dimethyl-2,2',5',2''-terthiophene Moiety
| Polymer | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| PMDPP3T | Not Specified | Not Specified | Not Specified | ucla.eduresearchgate.netsemanticscholar.org |
Organic Light-Emitting Diodes (OLEDs)
OLEDs are a leading technology for displays and solid-state lighting, owing to their high efficiency, vibrant colors, and flexibility. The performance of an OLED depends on the properties of the various organic layers, including the emitter, hole injection layer (HIL), and electron transport layer (ETL).
Emitter, Hole Injection, and Electron Transport Layer Applications
Oligothiophenes can function in various roles within an OLED. Their luminescence properties make them potential candidates for emitter materials. A study on the optical properties of DMTT revealed its fluorescence characteristics, which is a prerequisite for an emissive material. acs.org The fluorescence spectra of DMTT in its aggregated form show a red-shifted band, indicating the formation of intermolecular excited states. acs.org
Furthermore, the p-type nature of oligothiophenes makes them suitable for use as hole injection or hole transport materials, facilitating the movement of holes from the anode to the emissive layer. A patent has mentioned the use of a terthiophene derivative, 5,5''-bis-{4-[bis(4-methylphenyl)amino]phenyl}-2,2':5',2''-terthiophene (BMA-3T), as a hole transport material.
Luminescence Efficiency and Color Purity Enhancement Strategies
The efficiency of an OLED is often quantified by its external quantum efficiency (EQE), which is the ratio of the number of photons emitted to the number of electrons injected. The color purity is determined by the full width at half maximum (FWHM) of the emission spectrum. For DMTT and its derivatives, strategies to enhance luminescence efficiency could involve molecular design to control aggregation-induced quenching and to optimize the balance of charge injection and transport.
Table 2: Luminescence Properties of this compound
| Property | Value | Conditions | Reference |
| Absorption Max (λmax) | Not Specified | Aggregated Form | acs.org |
| Fluorescence Max (λmax) | Red-shifted band | Aggregated Form | acs.org |
| Fluorescence Quantum Yield | Not Specified | Solid State | - |
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
OPVs and DSSCs are promising technologies for low-cost, flexible solar energy conversion. In OPVs, a blend of an electron donor and an electron acceptor material forms the active layer, where light absorption leads to the generation of charge carriers. In DSSCs, a dye sensitizer (B1316253) absorbs light and injects electrons into a wide-bandgap semiconductor.
The electronic properties of DMTT, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for its potential application in these devices. As an electron-rich oligothiophene, DMTT could potentially function as an electron donor in OPVs.
Research has been conducted on a polymer, PMDPP3T, which incorporates the DMTT unit. ucla.eduresearchgate.netsemanticscholar.org This polymer has been used as an electron donor material in the back subcell of a hybrid tandem solar cell. researchgate.netsemanticscholar.org Another study compared a dye based on [2,2':5',2''-terthiophene]-5-cyanoacrylic acid with a more rigid dithienothiophene-based dye for use in DSSCs. nih.gov The results indicated that the rigidity of the conjugated system plays a significant role in the performance of the solar cell. nih.gov
Table 3: Photovoltaic Performance of a Polymer Containing the this compound Moiety
| Device Structure | Polymer | Role of Polymer | Power Conversion Efficiency (PCE) | Reference |
| Hybrid Tandem Solar Cell | PMDPP3T | Electron Donor in Back Subcell | Not Specified | researchgate.netsemanticscholar.org |
Donor Material Development and Photoactive Layer Optimization
In the field of organic photovoltaics (OPVs), derivatives of this compound are utilized in the development of electron-donor materials for the photoactive layer. A notable example is the polymer poly[[2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl]-alt-[3',3''-dimethyl-2,2':5',2''-terthiophene]-5,5''-diyl] (PMDPP3T) , where the DMTT unit is copolymerized with a diketopyrrolopyrrole (DPP) acceptor unit. researchgate.netucla.edulumtec.com.tw
This donor-acceptor (D-A) polymer structure is engineered to have a low bandgap, enabling broad absorption of the solar spectrum, which is essential for efficient light harvesting. The 3,3''-dimethyl-2,2':5',2''-terthiophene moiety acts as the electron-donating block in the polymer backbone. In device fabrication, this polymer is blended with an electron acceptor material, such as a fullerene derivative, to create the photoactive layer where charge separation occurs. Research on hybrid tandem solar cells has utilized PMDPP3T as the active layer in the organic subcell. researchgate.net In one such configuration, a device employing PMDPP3T demonstrated a high fill factor (FF) of 0.76 and achieved a high external quantum efficiency (EQE) of 8.32% under AM 1.5 illumination, highlighting the potential of this terthiophene derivative in high-performance solar cells. researchgate.net
Table 1: Photovoltaic Performance of a PMDPP3T-Based Device Device structure: a-Si:H/organic photovoltaic (OPV) hybrid tandem solar cell, with PMDPP3T as the active layer in the OPV subcell.
| Parameter | Value |
|---|---|
| External Quantum Efficiency (EQE) | 8.32% |
| Fill Factor (FF) | 0.76 |
Data sourced from a study on hybrid tandem solar cells. researchgate.net
Bulk Heterojunction Morphologies and Interface Engineering
The performance of organic solar cells is critically dependent on the morphology of the bulk heterojunction (BHJ) active layer. aps.org The BHJ is an intricate network formed by the interpenetrating domains of the electron donor and acceptor materials. aps.org The polymer PMDPP3T, incorporating the this compound unit, is designed for use in these BHJ systems. researchgate.net
Electrochromic Devices
Polythiophenes and their derivatives are a significant class of electrochromic materials due to their ability to undergo reversible color changes upon electrochemical oxidation and reduction. While specific data for polymers made exclusively from this compound is limited, the behavior of closely related substituted polyterthiophenes provides insight into the expected properties. The electronic structure, and therefore the optical properties, of polythiophenes can be finely tuned by the introduction of substituents on the thiophene (B33073) rings. mdpi.com
Reversible Color Switching and Stability Studies
The electrochromic properties of polymers derived from substituted terthiophenes demonstrate the potential of this class of materials. For instance, studies on poly(4,4" dimethoxy 3'-methyl 2,2':5',2" terthiophene) , a structurally similar polymer, offer a valuable reference. scielo.brresearchgate.net This polymer exhibits distinct color changes when switched between its neutral and oxidized states. Thin films of this material demonstrate rapid switching, with a coloring time of 0.3 seconds and a bleaching time of 0.8 seconds for a 60 nm thick film. scielo.brresearchgate.net
Stability is a critical parameter for the practical application of electrochromic devices. Long-term cycling tests on the aforementioned poly(4,4" dimethoxy 3'-methyl 2,2':5',2" terthiophene) showed that after 1400 switching cycles, the optical contrast at 570 nm decreased from an initial value of 31% to 14%. scielo.brresearchgate.net This degradation in performance is often attributed to irreversible electrochemical reactions or the trapping of ions within the polymer film over many cycles. rsc.org
Table 2: Electrochromic Properties of a Substituted Polyterthiophene Film Data for poly(4,4" dimethoxy 3'-methyl 2,2':5',2" terthiophene), a compound structurally related to poly(this compound).
| Property | Measurement |
|---|---|
| Coloring Time | 0.3 s |
| Bleaching Time | 0.8 s |
| Initial Chromatic Contrast (at 570 nm) | 31% |
| Chromatic Contrast after 1400 Cycles | 14% |
Data sourced from spectroelectrochemical studies. scielo.brresearchgate.net
Material Design for Tunable Electrochromic Properties
The design of the monomer unit is the primary strategy for tuning the electrochromic properties of the resulting polymer. For polythiophenes, the color, switching speed, and stability are all intrinsically linked to the molecular structure. The introduction of substituents, such as the methyl groups in this compound, can induce steric hindrance that leads to a larger torsion angle between adjacent thiophene rings in the polymer chain. mdpi.com This twisting of the polymer backbone disrupts the π-conjugation, leading to a blue shift in the absorption spectrum and altering the color of the material in its neutral state. mdpi.com
Another powerful technique for tuning electrochromic properties is copolymerization. By electrochemically polymerizing a mixture of two or more different thiophene-based monomers, it is possible to create a copolymer that combines the desirable properties of each constituent. kmu.edu.tr This approach allows for the synthesis of materials with a wide palette of colors in both oxidized and neutral states, as well as enhanced optical contrast and stability. For example, copolymerizing an electron-rich monomer with an electron-deficient one can significantly lower the bandgap of the resulting polymer, leading to new colors and multi-color electrochromism. kmu.edu.tr
Chemical and Biosensing Platforms
Conjugated polymers, including those based on terthiophene, are excellent candidates for chemical and biosensing applications. Their operational principle relies on changes in their optical or electrical properties upon interaction with a specific analyte. 20.210.105 These changes can manifest as a shift in absorption or fluorescence spectra (colorimetric/fluorometric sensing) or a change in conductivity (conductometric sensing). 20.210.105
Receptor Integration for Selective Analyte Detection
To achieve selectivity, the sensing platform must incorporate a receptor—a molecular unit designed to bind specifically to the target analyte. Polymers derived from this compound can serve as the signal-transducing backbone, while specific receptor molecules are attached to or blended with the polymer.
A compelling example of this strategy is demonstrated in a photoelectrochemical (PEC) sensor based on poly-2,2',5',2-terthiophene (pTTh) , a close structural analog of polymerized DMTT. In this work, a pTTh/Cu₂O heterojunction was constructed, which served as the photoactive and signal-transducing layer. rsc.org To achieve specific biosensing, the surface was functionalized by adsorbing mercaptopropionic acid. The exposed carboxyl groups of this acid were then used to covalently cross-link oligonucleotide probes designed to capture a specific long non-coding RNA (lncRNA) called TROJAN, a biomarker for triple-negative breast cancer. rsc.org Upon binding of the target lncRNA to the integrated probes, the photocurrent generated by the sensor was altered, allowing for highly sensitive detection. This platform demonstrated excellent analytical performance with a wide linear detection range from 0.1 pM to 10,000 pM, showcasing how terthiophene-based polymers can be effectively integrated with biological receptors for advanced diagnostic applications. rsc.org
Transducer Mechanism and Sensing Performance
The application of oligothiophenes, including this compound, in chemical sensors primarily relies on their ability to act as active transducer materials. The fundamental principle behind their sensing capability lies in the modulation of their electrical or optical properties upon interaction with an analyte. This interaction can induce changes in the π-conjugated system of the terthiophene backbone, leading to a detectable signal.
The transducer mechanism can be broadly categorized into electrochemical and optical sensing.
Electrochemical Sensing: In electrochemical sensors, the interaction between the terthiophene derivative and the analyte typically results in a change in the electrochemical properties of the material, such as its oxidation potential or conductivity. The methyl groups in this compound can influence the electron density of the thiophene rings, thereby affecting its interaction with target analytes and its electrochemical behavior.
While specific sensor applications for a broad range of analytes using this compound are not extensively documented in publicly available literature, its electrochemical properties have been characterized. The oxidation potential is a key parameter in determining the suitability of a material for electrochemical sensing applications, as it reflects the ease with which the material can be oxidized, a process that can be perturbed by the presence of an analyte.
Table 1: Electrochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Oxidation Potential | 1.05 V | vs. Ag/AgCl in an unspecified solvent | nih.gov |
Optical Sensing: Optical sensors based on this compound would utilize changes in its photophysical properties, such as absorption or fluorescence, upon interaction with an analyte. Theoretical studies have investigated the optical properties of this compound. Quantum-chemical calculations have been employed to understand the influence of the methyl substituents on the absorption spectra. unistra.fr These calculations reveal that the conformational changes induced by the methyl groups can affect the electronic transitions within the molecule. unistra.fr While these theoretical findings provide a basis for understanding how this material might function in an optical sensor, specific experimental data on its application and performance in optical sensing are limited.
Nonlinear Optics
Oligothiophenes are known to exhibit significant third-order nonlinear optical (NLO) properties, which arise from the delocalization of π-electrons along the conjugated backbone. aip.org These properties are of interest for applications in all-optical switching, optical limiting, and frequency conversion. The third-order nonlinear optical response is characterized by the third-order nonlinear susceptibility, χ⁽³⁾.
The introduction of substituents, such as the methyl groups in this compound, can significantly influence the NLO properties. These substituents can alter the electronic structure and the planarity of the molecule, which in turn affects the π-electron delocalization and, consequently, the magnitude of the NLO response. Theoretical studies have been conducted to understand these structure-property relationships.
Quantum-chemical calculations have been used to investigate the influence of intermolecular interactions on the absorption spectra of this compound (DMTT). unistra.fr These calculations, using the semiempirical ZINDO/S method, have shown that for substituted terthiophenes like DMTT, the changes in optical properties upon aggregation are primarily due to conformational changes rather than strong excitonic effects seen in unsubstituted terthiophene. unistra.fr It is suggested that the side chains weaken the intermolecular interactions that are responsible for the excitonic effect. unistra.fr
Table 2: Theoretical and General Optical Properties of Thiophene Oligomers
| Property | Observation | Compound/System | Reference |
|---|---|---|---|
| Theoretical Optical Properties | Intermolecular interactions lead to a splitting of the lowest optical singlet transition. | This compound | unistra.fr |
| Methyl groups can disrupt the conjugation of the contiguous π-systems. | Dimethyl-substituted thiophene units | aip.org | |
| General NLO Properties | Poly(3-alkylthiophene) systems show significant third-order nonlinear susceptibilities (χ⁽³⁾). | Poly(3-alkylthiophene)s | aip.org |
| NLO properties of oligothiophenes are influenced by conjugation length and substituent effects. | Oligothiophenes | aip.org |
The study of the nonlinear optical properties of specifically substituted oligothiophenes like this compound remains an active area of research, with the potential for tailoring molecular structures to achieve enhanced NLO responses for various photonic applications.
Future Research Directions and Emerging Paradigms
Integration of 3,3''-Dimethyl-2,2',5',2''-terthiophene in Multi-Component Systems
Future advancements are expected to heavily rely on integrating this compound into multi-component systems, where the synergy between different materials leads to enhanced performance and novel functionalities. A key area of application is in organic photovoltaics (OPVs). For instance, a polymer incorporating this terthiophene unit, PMDPP3T, has been utilized as the back subcell in an organic/inorganic hybrid tandem solar cell. researchgate.net This device pairs the terthiophene-based polymer with hydrogenated amorphous silicon (a-Si:H) to create a system with complementary light absorption, showcasing a promising path for high-efficiency solar energy conversion. researchgate.net
Another emerging frontier is the creation of interpenetrating polymer networks (IPNs) for applications like thermoelectrics. Research on the in situ synthesis of polythiophene and silver nanoparticles within a poly(methyl methacrylate) (PMMA) matrix demonstrates a powerful strategy. acs.org In this approach, a terthiophene monomer is polymerized by an oxidant which simultaneously acts as a precursor for silver nanoparticles, forming a nanocomposite film with significantly improved electrical properties. acs.org This methodology could be adapted for this compound to create advanced thermoelectric materials. The concept also extends to multi-target systems in biomedicine, where terthiophene derivatives are being explored for applications such as photodynamic therapy. epo.org
| Multi-Component System Example | Components | Application | Key Finding |
| Hybrid Tandem Solar Cell | PMDPP3T (containing a 3,3''-dimethyl-2,2':5',2''-terthiophene unit), Hydrogenated amorphous silicon (a-Si:H) | Organic Photovoltaics (OPV) | Complementary absorption of the organic and inorganic layers enhances device efficiency. researchgate.net |
| Interpenetrating Polymer Network | Polythiophene, Silver Nanoparticles, PMMA | Thermoelectrics | In situ synthesis creates a nanocomposite with significantly improved electrical properties compared to the polymer alone. acs.org |
Exploration of Supramolecular Assembly and Self-Healing Materials
The ability of oligothiophenes to self-organize into well-defined nanostructures is crucial for optimizing charge transport in electronic devices. nih.govresearchgate.net Future research will delve deeper into controlling the supramolecular assembly of this compound. Studies on the closely related 5,5″-dimethyl-2,2′:5′,2″-terthiophene (DM3T) have shown that it can form an unexpected 2D layered organization with 4,4′-bipyridine, held together by weak hydrogen bonds. nih.govresearchgate.net This demonstrates that specific, non-covalent interactions can be programmed to direct the assembly into unique architectures.
This directed self-assembly is a cornerstone for the development of "smart" materials, including self-healing systems. While not yet demonstrated for this specific compound, the principles are clear. Materials that can form ordered structures through reversible non-covalent bonds, such as hydrogen bonding or π-π stacking, possess the intrinsic ability to repair damage. Future work could involve designing derivatives of this compound with functional groups that promote reversible cross-linking, leading to conductive materials that can autonomously heal cracks or scratches, thereby extending device lifetime. The investigation of these assemblies often relies on surface-sensitive techniques like scanning tunneling microscopy (STM) to visualize the 2-D crystalline arrangements at the liquid-solid interface. beilstein-journals.orgnih.gov
Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring of Device Operation
Understanding how molecular structure translates to device performance requires advanced characterization techniques that can probe materials in situ, or during actual operation. Future research will increasingly employ these methods to study devices based on this compound. For example, in situ grazing incidence X-ray diffraction (GIXD) can be used to monitor the crystallization of oligothiophene films during solidification, correlating the evolution of the crystalline structure directly with real-time measurements of electrical current. rsc.org Such studies have revealed that high crystallinity is a key factor for improving charge transport in oligothiophenes. rsc.org
Other powerful techniques include UV-vis-NIR spectroscopy to monitor polymerization reactions in real-time and advanced methods like magnetic circular dichroism (MCD) and electron spin resonance (ESR) spectroscopy to investigate the electronic structure of transient species like radical cations, which are crucial intermediates in charge transport. acs.orgnih.gov Furthermore, the integration of these materials into functional devices like organic electrochemical transistors (OECTs) allows for the in situ monitoring of biological processes, such as the formation of a cell barrier, opening up new avenues in bioelectronics. acs.org
| Technique | Purpose | Information Gained |
| In Situ Grazing Incidence X-ray Diffraction (GIXD) | Monitor film structure during solidification | Correlation between evolving crystallinity and electrical performance. rsc.org |
| In Situ UV-vis-NIR Spectroscopy | Monitor chemical reactions in real-time | Tracking the formation of polythiophene during in situ polymerization. acs.org |
| Magnetic Circular Dichroism (MCD) / ESR Spectroscopy | Characterize electronic structure of transient species | Insight into the properties of radical cations and π-dimers involved in charge transport. nih.gov |
| Organic Electrochemical Transistor (OECT) | Monitor device performance in a biological environment | Sensing of biological events, such as cell barrier formation. acs.org |
Machine Learning and AI in Materials Design and Property Prediction
Sustainable Synthesis and Processing Methodologies
With growing environmental concerns, a major future direction is the development of sustainable synthesis and processing methods for semiconducting polymers. nsf.gov Traditional cross-coupling reactions like Stille and Suzuki couplings, while effective, often rely on pre-functionalized monomers, stoichiometric reagents, and can produce toxic metallic byproducts. nsf.govnih.gov
Future research will focus on greener synthetic routes. Direct arylation polymerization (DArP) is a promising alternative that avoids the need for organometallic precursors by directly coupling C-H bonds, reducing waste and synthetic steps. nih.gov Another key area is the replacement of hazardous organic solvents like chloroform (B151607) and dimethylformamide with biomass-derived or other green solvents. nsf.gov While challenging due to polymer solubility issues, progress is being made. nsf.gov The Suzuki coupling is often considered a greener alternative to the Stille coupling because the boronic acid-based reagents are less toxic than the organotin reagents. nih.gov Applying these green chemistry principles to the synthesis of this compound and its polymers will be crucial for the environmentally benign mass production of organic electronic devices. nsf.gov
Q & A
What are the common synthetic routes for 3,3''-Dimethyl-2,2',5',2''-terthiophene, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound typically involves cross-coupling reactions or functionalization of preformed terthiophene backbones. Key methodologies include:
- Vilsmeier–Haack formylation : Starting with unsubstituted terthiophene, treatment with Vilsmeier reagent (POCl₃/DMF) in dry chloroform at controlled temperatures (0–40°C) yields diformylated derivatives, which can be further modified. This method achieves high yields (>90%) but requires precise temperature control to avoid side reactions .
- Oxidative polymerization : For regioregular polymers, 3,3''-dialkyl-terthiophene monomers (e.g., 3,3''-di[(S)-(+)-2-methylbutyl]) are polymerized using FeCl₃ as an oxidant. The choice of solvent (e.g., chloroform vs. acetonitrile) and reaction time (24–48 hours) critically affects polymer chain length and regioregularity .
- Crystallization-driven purification : Post-synthesis, recrystallization from ethanol or hexane/chloroform mixtures enhances purity (>98%), as confirmed by HPLC .
Which spectroscopic and crystallographic methods are used to characterize the structure of this compound?
Basic Research Question
Structural characterization employs:
- X-ray crystallography : Resolves syn/anti conformers and quantifies torsional angles between thiophene rings. For example, syn-conformers dominate in 3,3''-dimethyl derivatives due to steric hindrance from methyl groups .
- UV-Vis and fluorescence spectroscopy : Identify π-π* transitions (λmax ~350–400 nm) and assess conjugation length. Substituents like methyl groups induce bathochromic shifts by reducing planarity .
- ¹H/¹³C NMR : Methyl groups at 3,3'' positions show distinct upfield shifts (δ ~2.1–2.5 ppm) due to electron-donating effects .
How do substituents at the 3,3'' positions affect the electronic and conformational properties of terthiophene derivatives?
Advanced Research Question
Substituents at 3,3'' positions induce steric and electronic effects:
- Steric effects : Methyl groups increase torsional angles (e.g., 20–30° between adjacent rings), reducing conjugation and lowering HOMO-LUMO gaps. This is confirmed by DFT calculations and X-ray data .
- Electronic effects : Alkyl chains (e.g., methyl, pentoxy) enhance solubility but reduce charge carrier mobility in polymers. For example, poly(4,4''-dipentoxy-3'-methyl-terthiophene) exhibits 10× lower conductivity than unsubstituted analogs due to disrupted π-stacking .
- Regioregularity : Asymmetric substitution (e.g., chiral 2-methylbutyl groups) enables synthesis of regioregular polymers via oxidative polymerization, improving hole mobility (μ ~10⁻³ cm²/Vs) in organic transistors .
What methodological approaches are used to resolve discrepancies between experimental and computational data on the excited states of terthiophene derivatives?
Advanced Research Question
Discrepancies in excited-state data (e.g., S₁→T₁ energy gaps) are resolved using:
- Multiconfigurational CASPT2 calculations : Accurately predict singlet-triplet gaps by accounting for dynamic electron correlation. For terthiophene, CASPT2 shows a 0.5 eV smaller S₁-T₁ gap than TD-DFT, aligning with experimental emission spectra .
- Temperature-dependent fluorescence : Low-temperature (85 K) measurements suppress non-radiative decay, revealing hidden emission bands that match computational predictions .
- Transient absorption spectroscopy : Resolves intersystem crossing (ISC) rates, showing faster ISC in terthiophene (τ ~1 ns) vs. tetrathiophene (τ ~10 ns) due to smaller S₁-T₂ energy gaps .
In designing organic field-effect transistors, how does the regioregularity of poly(3,3''-dialkyl-terthiophene) influence charge carrier mobility?
Advanced Research Question
Regioregularity enhances charge transport by:
- Improved π-stacking : Head-to-tail coupling reduces torsional disorder, increasing crystallinity (confirmed by XRD) and hole mobility (μ ~0.1 cm²/Vs) .
- Side-chain engineering : Longer alkyl chains (e.g., didecyl vs. dimethyl) improve film morphology but reduce mobility due to increased interchain distance. Optimal mobility (μ ~10⁻² cm²/Vs) is achieved with C₆–C₁₀ chains .
- Doping effects : Undoped poly(3,3''-didecyl-terthiophene) acts as an insulating layer (σ ~10⁻⁹ S/cm), while FeCl₃-doped versions show conductivity >1 S/cm but lower on/off ratios in transistors .
What are the challenges in electropolymerizing this compound, and how do additives like bithiophene influence polymerization kinetics?
Advanced Research Question
Challenges include low monomer solubility and high oxidation potentials. Methodological solutions:
- Additive-mediated polymerization : Adding 0.2 mM bithiophene lowers the oxidation potential by 0.3 V, initiating chain propagation via radical-cation coupling. This reduces induction periods and increases polymer growth rates by 5× .
- Solvent optimization : Acetonitrile with 0.1 M TBAPF₆ as electrolyte improves film adhesion vs. dichloromethane, which causes cracking .
- In-situ conductivity monitoring : Chronoamperometry at fixed potentials (e.g., +1.2 V vs. Ag/Ag⁺) reveals nonlinear growth kinetics, suggesting nucleation-limited polymerization .
How can terthiophene derivatives be modified with metal complexes to enhance photophysical properties, and what characterization techniques validate these modifications?
Advanced Research Question
Metal complex integration strategies:
- Gold(I) coordination : 3,3''-Diethynyl-terthiophene forms Au(I) complexes with dppm ligands, exhibiting metal-metal interactions (Au-Au ~3.2 Å) and red-shifted absorption (λmax ~450 nm vs. 390 nm for ligand alone). XPS confirms Au incorporation in electropolymerized films .
- Photoinduced electron transfer : Au complexes show enhanced electron transfer to methyl viologen (kET ~10⁹ s⁻¹), measured via fluorescence quenching .
- X-ray photoelectron spectroscopy (XPS) : Quantifies Au content (~5 at%) and oxidation states (Au⁰ vs. Au⁺) in polymer films, correlating with conductivity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
